tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant interest in medicinal chemistry and pharmaceutical applications. Its structure includes a tert-butyl group, a piperidine ring, and an amino acid derivative, indicating potential biological activity. The compound is classified under amides due to the presence of the amide functional group in its structure.
The compound is associated with the CAS number 1628833-70-4 and has a molecular formula of C13H26N2O2. It is categorized as an amino acid derivative and a piperidine-based compound, which are often explored for their pharmacological properties, particularly in the development of drugs targeting various biological pathways .
The synthesis of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. Key methods include:
Technical details such as reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity. For example, using solvents like dimethylformamide or dichloromethane can enhance solubility and reaction rates .
The molecular structure of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can be represented by its SMILES notation: CC(C)(C)OC(=O)NCC1CCNCC1C(=O)C. The compound features:
The molecular weight is approximately 242.36 g/mol, with relevant data including its boiling point and melting point, although specific values may vary based on purity .
The compound can participate in various chemical reactions typical for piperidine derivatives:
These reactions are critical for modifying the compound's properties to enhance its pharmacological profile .
The mechanism of action for tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate likely involves interactions with biological targets such as receptors or enzymes. The presence of both the piperidine moiety and the amino acid component suggests potential binding to neurotransmitter receptors or involvement in metabolic pathways.
Research indicates that compounds with similar structures may modulate neurotransmitter activity or exhibit anti-inflammatory properties, making them candidates for therapeutic applications in neurology or immunology .
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or light, necessitating storage in inert atmospheres .
tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate has potential applications in:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7